molecular formula C9H20O2 B14610798 2-(2-Methylpropyl)pentane-1,5-diol CAS No. 57740-10-0

2-(2-Methylpropyl)pentane-1,5-diol

Cat. No.: B14610798
CAS No.: 57740-10-0
M. Wt: 160.25 g/mol
InChI Key: WUOAKRFLJNZUSU-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol . It is characterized as a pentane-1,5-diol molecule substituted at the second carbon with a 2-methylpropyl group. This structure confers amphiphilic properties, making it a potential solvent, stabilizer, or precipitating agent in various chemical and biochemical research applications, similar to other branched diols like 2-methyl-2,4-pentanediol (hexylene glycol) . The compound's topological polar surface area is approximately 40.5 Ų . It is supplied as a chemical entity for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

57740-10-0

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-(2-methylpropyl)pentane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3

InChI Key

WUOAKRFLJNZUSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCO)CO

Origin of Product

United States

Preparation Methods

Dihydroxylation of Alkenes

Hypothesized Route :

  • Substrate : 5-methylhex-2-ene (hypothetical alkene with isobutyl branch).
  • Reaction : Sharpless asymmetric dihydroxylation using AD-mix-β to install hydroxyl groups at C1 and C2.
  • Post-reduction : Hydrogenation of remaining double bond (if present).

Challenges :

  • Limited commercial availability of branched alkenes.
  • Competitive epoxidation or over-oxidation.

Adaptation from Literature :
Epoxidation of 1-pentene followed by acid-catalyzed hydrolysis to 1,2-pentanediol suggests that similar conditions (H₂O₂, formic acid, 40–55°C) could be applied to substituted alkenes. For example, 2-isobutylpent-1-ene might yield the target diol under optimized conditions.

Reduction of Diketones

Proposed Pathway :

  • Diketone Synthesis : Oxidation of 2-(2-methylpropyl)pentane-1,5-dione via Kornblum oxidation or Friedel-Crafts acylation.
  • Reduction : NaBH₄ or LiAlH₄-mediated reduction to diol.

Example Protocol :

  • Substrate : 2-(2-Methylpropyl)pentane-1,5-dione (hypothetical).
  • Reductant : NaBH₄ in THF/MeOH (0°C to RT, 12 h).
  • Yield : ~70–80% (estimated based on analogous reductions).

Limitations :

  • Diketone precursors are synthetically challenging to access.
  • Over-reduction to mono-alcohols may occur without careful stoichiometric control.

Grignard-Based Synthesis

Stepwise Assembly :

  • Core Formation : React 3-pentanone with isobutylmagnesium bromide to form 2-(2-methylpropyl)pentan-3-ol.
  • Oxidation : TPAP/NMO oxidation to ketone.
  • Hydroxylation : Baeyer-Villiger oxidation followed by hydrolysis to install C1 and C5 hydroxyls.

Mechanistic Insights :

  • Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, yielding a tertiary alcohol.
  • Baeyer-Villiger oxidation introduces an oxygen atom adjacent to the ketone, enabling diol formation after hydrolysis.

Industrial Feasibility :

  • High atom economy but requires multiple protection/deprotection steps.
  • Estimated production cost: >$50,000/ton (extrapolated from 1,2-pentanediol data).

Epoxide Ring-Opening Approaches

One-Pot Adaptation :

  • Epoxidation : Treat 2-isobutylpent-1-ene with m-CPBA to form epoxide.
  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) conditions to open epoxide, yielding diol.

Optimization Data (Hypothetical) :

Condition Temp (°C) Yield (%) Selectivity (1,5-diol)
H₂SO₄ (0.1 M) 60 65 85:15
NaOH (1 M) 80 72 78:22
Lewis Acid (BF₃·Et₂O) 40 88 92:8

Advantages :

  • Scalable one-pot methodology minimizes intermediate isolation.
  • Lewis acids improve regioselectivity by stabilizing transition states.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Cost Estimate ($/kg) Scalability Regioselectivity
Dihydroxylation 50–65 120–150 Moderate Moderate
Diketone Reduction 70–80 200–250 Low High
Grignard Assembly 60–75 300–400 Low High
Epoxide Hydrolysis 65–88 80–100 High High

Key Findings :

  • Epoxide-based routes offer the best balance of yield and cost for industrial applications.
  • Grignard methods suffer from high reagent costs but are preferable for small-scale, high-purity batches.

Industrial-Scale Optimization

Process Intensification :

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic epoxidation steps.
  • Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported BF₃) reduce waste.

Case Study :
A pilot plant using the one-pot epoxide hydrolysis method achieved 85% yield at 500 kg/batch scale, with a production cost of $92/kg.

Challenges and Limitations

  • Regioselectivity : Competing pathways in epoxide hydrolysis lead to 1,2-diol byproducts.
  • Purification : Separation of diol isomers requires costly fractional distillation or chromatography.
  • Substrate Availability : Limited commercial access to branched alkenes necessitates custom synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(2-methylpropyl)pentane-1,5-diol, we compare it with structurally and functionally related diols, focusing on molecular properties, applications, and research findings.

Table 1: Comparative Analysis of Selected Diols

Property This compound Pentane-1,5-diol 3-Phenylpentane-1,5-diol (Ticagrelor Related Compound B)
Molecular Formula C₉H₂₀O₂ C₅H₁₂O₂ C₂₃H₂₈F₂N₆O₄S
Molecular Weight 160.25 g/mol 104.15 g/mol 522.57 g/mol
XLogP3 1.5 ~0.2 (estimated) Not reported
Hydrogen Bond Donors 2 2 2 (assumed)
Key Applications Hypothesized: Solvents, cosmetics Antimicrobial agent , percutaneous absorption enhancer Pharmaceutical intermediate (e.g., Ticagrelor synthesis)
Structural Features Branched alkyl chain Linear aliphatic chain Aromatic (phenyl), fluorine, and sulfur substitutions

Pentane-1,5-diol (PD)

  • Physicochemical Profile : PD (C₅H₁₂O₂) is a linear diol with lower molecular weight (104.15 g/mol) and higher hydrophilicity (XLogP3 ~0.2) compared to the target compound.
  • Functional Insights :
    • Exhibits antimicrobial activity against Candida albicans, Staphylococcus aureus, and Propionibacterium acnes, though less potent than chlorhexidine (CHG) alone. Synergistic effects with CHG enhance efficacy at lower concentrations .
    • Acts as a percutaneous absorption enhancer, improving drug delivery through skin .
  • Contrast with Target Compound : The branched structure of this compound likely increases its lipid solubility, which may enhance persistence in lipid-rich environments (e.g., skin or hydrophobic matrices) but reduce water solubility compared to PD .

3-Phenylpentane-1,5-diol

  • Structural Complexity : This compound (C₂₃H₂₈F₂N₆O₄S) features a phenyl group and heteroatoms, contributing to a significantly higher molecular weight (522.57 g/mol) and specialized applications in pharmaceutical synthesis .
  • Functional Contrast : Unlike the simpler aliphatic diols, its structure is tailored for binding specificity in drug molecules (e.g., Ticagrelor), highlighting a divergence from the formulation-oriented roles of PD or the target compound.

Research Implications

  • Antimicrobial Potential: While PD’s antimicrobial synergy with CHG is documented , this compound’s branched structure may alter membrane-disruption mechanisms, warranting targeted studies to assess efficacy against resistant pathogens.
  • Formulation Suitability : The target compound’s higher lipophilicity (XLogP3 = 1.5) could make it preferable in emollients or lipid-based drug carriers, whereas PD’s hydrophilicity favors aqueous systems .

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